3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide

Purity specification Reproducibility Quality control

Researchers optimizing Btk inhibitor libraries face synthetic bottlenecks when scaffold diversification requires harsh conditions or high catalyst loadings. This compound solves that via: • 10-50× faster oxidative addition at C3-Br vs. C3-Cl, enabling mild Pd-catalyzed cross-coupling with lower catalyst loadings. • Four orthogonal functional groups (C3-Br, N1-Et, C5-NHMe, C4-CONH₂) allow systematic library construction without protecting group manipulation. • 98% purity ensures reproducible SAR data across parallel synthesis batches. Supplied as a pharma intermediate for Btk inhibitor R&D with documented LogP (0.81) and TPSA (72.94 Ų) for drug-like property optimization.

Molecular Formula C7H11BrN4O
Molecular Weight 247.09 g/mol
Cat. No. B15218570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide
Molecular FormulaC7H11BrN4O
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)Br)C(=O)N)NC
InChIInChI=1S/C7H11BrN4O/c1-3-12-7(10-2)4(6(9)13)5(8)11-12/h10H,3H2,1-2H3,(H2,9,13)
InChIKeyCCAJJVHANCSPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide: Core Identity and Structural Baseline for Procurement Decisions


3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide (CAS 2380036-22-4) is a penta-substituted pyrazole-4-carboxamide with a molecular formula of C7H11BrN4O and a molecular weight of 247.09 g/mol . It features a unique constellation of four distinct substituents on the pyrazole core: a bromine atom at position 3, an ethyl group at N1, a methylamino group at position 5, and a primary carboxamide at position 4. This compound belongs to the broader class of pyrazole carboxamides that have been disclosed as Bruton's tyrosine kinase (Btk) inhibitor scaffolds in patents by Genentech, Inc. [1]. However, the specific bromo-ethyl-methylamino substitution pattern of this compound distinguishes it from the thousands of other pyrazole carboxamide variants described in the same patent family.

Why 3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Common Pyrazole-4-carboxamide Analogs in Synthesis


The simultaneous presence of four chemically orthogonal functional groups—an aryl bromide (C-3), a secondary alkylamine (N-5 methylamino), an N-ethyl substituent (N-1), and a primary carboxamide (C-4)—creates a specific reactivity and selectivity profile that is not replicated by any single commercially available analog. Substituting the C-3 bromine with chlorine (a common analog) alters the reactivity in cross-coupling reactions, as C-Br bonds possess lower bond dissociation energy (approximately 285 kJ/mol) compared to C-Cl (approximately 327 kJ/mol), directly impacting oxidative addition rates in palladium-catalyzed transformations [1]. The 5-methylamino group provides a secondary amine handle that differs fundamentally from the more common 5-amino or 5-unsubstituted pyrazole analogs, offering distinct nucleophilicity and hydrogen-bonding capacity. The N-1 ethyl group imparts different lipophilicity and steric properties compared to N-1 methyl analogs. Interchanging with analogs missing any one of these four functional groups would require re-optimization of downstream synthetic steps, particularly in the construction of elaborated Btk inhibitor chemotypes as described in Genentech's patent disclosures [2].

Quantitative Differentiation Evidence for 3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide in Research Procurement


Purity Specification: Quantified Baseline for Reproducible Synthesis

The target compound is supplied at a guaranteed minimum purity of 98% as a research-grade intermediate . This specification serves as the quantitative baseline differentiating this product from lower-purity bulk intermediates commonly offered at 95% or unspecified purity levels. In the context of multi-step medicinal chemistry synthesis, a 3% purity deficit can translate to a 3-5% cumulative yield loss per synthetic step when impurities compete in subsequent reactions or necessitate additional purification [1].

Purity specification Reproducibility Quality control

C3-Bromo Substituent: Quantified Advantage for Pd-Catalyzed Cross-Coupling Reactivity

The C3 position of the pyrazole ring is substituted with bromine (atomic radius approximately 114 pm) rather than chlorine (atomic radius approximately 99 pm). This difference in halogen identity has a direct and quantifiable impact on the rate-determining oxidative addition step in palladium(0)-catalyzed cross-coupling reactions. C(sp²)-Br bonds undergo oxidative addition to Pd(0) complexes approximately 10-50 times faster than the corresponding C(sp²)-Cl bonds under comparable conditions, as established through kinetic studies of aryl halide reactivity with Pd(PPh₃)₄ [1]. This rate enhancement translates to lower catalyst loadings and milder reaction temperatures when using the bromo analog for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings compared to the chloro analog.

Cross-coupling Suzuki coupling Bromide reactivity

5-Methylamino Substituent: Differentiation from 5-Amino and 5-Unsubstituted Analogs via Hydrogen Bond Donor/Acceptor Profile

The 5-position methylamino group (-NHCH₃) provides a secondary amine functionality with one hydrogen bond donor (N-H) and one hydrogen bond acceptor (N lone pair), yielding a TPSA contribution of approximately 12.03 Ų per the fragment-based calculation method of Ertl et al. [1]. In contrast, a 5-amino group (-NH₂) contributes a TPSA of approximately 26.02 Ų due to its two hydrogen bond donors, and a 5-unsubstituted (C-H) pyrazole contributes 0 Ų at this position. The target compound's TPSA of 72.94 Ų places it in an intermediate polarity range that may be favorable for both passive membrane permeability and aqueous solubility in the context of central nervous system drug discovery (optimal TPSA < 90 Ų for blood-brain barrier penetration) [1].

Hydrogen bonding Medicinal chemistry Bioisosterism

N1-Ethyl vs. N1-Methyl Analogs: Impact on LogP and Steric Parameters

The N1-ethyl substitution on the pyrazole ring contributes approximately +0.5 log units to the compound's octanol-water partition coefficient (LogP) compared to the N1-methyl analog, based on the π-value for a methylene increment (approximately 0.5 per CH₂ group in aliphatic systems) [1]. The vendor reports a computed LogP of 0.8061 for the target compound . This places the compound in a moderately hydrophilic range (LogP < 1), which differs from the N1-methyl analog (estimated LogP approximately 0.31 based on a -0.5 log unit reduction). The ethyl group also introduces greater conformational flexibility at the N1 position (one additional rotatable bond) compared to the methyl analog, which can impact entropic contributions to target binding.

Lipophilicity Steric effects ADME optimization

C4-Carboxamide: Hydrogen-Bonding Motif Relevant to Btk Kinase Hinge Binding

The primary carboxamide at the C4 position of the pyrazole ring is a key pharmacophoric element in the Genentech Btk inhibitor patent series, where the carboxamide carbonyl oxygen and NH₂ group are positioned to engage the kinase hinge region through a bidentate hydrogen-bonding motif [1]. While explicit Btk IC₅₀ data for this specific compound are not publicly available, the patent family discloses that pyrazole-4-carboxamides bearing specific substitution patterns achieve Btk IC₅₀ values below 100 nM in biochemical assays [1]. The target compound's C4-carboxamide, when combined with the distinct C3-bromo, N1-ethyl, and C5-methylamino substituents, provides a unique vector set for elaborating into potent Btk inhibitors through further functionalization at the C3 position via cross-coupling.

Kinase hinge binding Btk inhibition Pyrazole carboxamide pharmacophore

Procurement-Driven Application Scenarios for 3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide Based on Established Differentiation


Medicinal Chemistry: Btk-Targeted Kinase Inhibitor Lead Optimization

This compound serves as a key intermediate for synthesizing elaborated Btk inhibitors through C3-position diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The 4-carboxamide regioisomer is the preferred orientation for hinge binding in the Btk active site, as disclosed in the Genentech patent family . The 3-bromo substituent provides a 10-50× faster oxidative addition rate compared to the 3-chloro analog, enabling efficient palladium-catalyzed diversification under mild conditions with lower catalyst loadings [1]. The 5-methylamino group provides a secondary amine that can be further functionalized or retained as a hydrogen bond donor/acceptor to modulate target binding and selectivity.

Parallel Synthesis and SAR Library Construction for Kinase Profiling

The compound's four orthogonal functional groups (C3-Br, N1-Et, C5-NHMe, C4-CONH₂) enable rapid library construction through systematic variation at the C3 position. The documented purity of 98% supports reproducible parallel synthesis workflows, where impurity-related variability across library members can confound SAR interpretation. The intermediate LogP (0.8061) and TPSA (72.94 Ų) suggest that elaborated products from this scaffold will reside in favorable drug-like property space for both peripheral and potentially CNS-penetrant kinase inhibitors.

Agrochemical Lead Discovery: Pyrazole Carboxamide Fungicide Scaffold Exploration

Pyrazole-4-carboxamides are established pharmacophores in agrochemical fungicide discovery, exemplified by compounds such as pyflubumide and related acaricidal pyrazole-4-carboxamides . The target compound's unique substitution pattern (3-bromo, N1-ethyl, 5-methylamino) offers a differentiated starting point for agrochemical SAR exploration compared to the 1,3,5-trimethyl pyrazole-4-carboxamide motif common in commercial agrochemicals. The C3-bromo handle enables diversification into aryl, heteroaryl, or alkynyl analogs via cross-coupling to explore fungicidal or acaricidal activity.

Chemical Biology Tool Compound Synthesis for Target Identification

The C3-bromo substituent provides a versatile handle for late-stage functionalization to introduce affinity tags (e.g., biotin via amide coupling after C3 elaboration), fluorescent probes, or photoaffinity labeling groups. The 5-methylamino group can serve as a secondary derivatization site or be retained as a pharmacophoric element. The established class-level Btk inhibitory activity of pyrazole-4-carboxamides supports the use of probes derived from this scaffold in chemical proteomics experiments aimed at identifying off-target kinases or validating Btk target engagement in cellular contexts.

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